3-(Fluoromethyl)pyrrolidine
Overview
Description
3-(Fluoromethyl)pyrrolidine is a chemical compound characterized by a five-membered pyrrolidine ring with a fluoromethyl group attached to the third carbon.
Mechanism of Action
Target of Action
3-(Fluoromethyl)pyrrolidine is a derivative of pyrrolidine, a five-membered nitrogen-containing ring . Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
It’s known that pyrrolidine derivatives interact with their targets to exert their biological effects . The specific interactions of this compound with its targets would need further investigation.
Biochemical Pathways
Pyrrolidine derivatives have been shown to affect various biochemical pathways due to their wide range of biological activities
Result of Action
Pyrrolidine derivatives have been shown to possess several important biological activities . The specific effects of this compound would need further investigation.
Action Environment
It’s known that environmental factors can significantly influence the action of chemical compounds
Biochemical Analysis
Biochemical Properties
Pyrrolidine, a similar compound, is known to interact with various enzymes and proteins . It’s plausible that 3-(Fluoromethyl)pyrrolidine may have similar interactions, but specific studies are needed to confirm this.
Cellular Effects
Pyrrolidine alkaloids, a class of compounds that includes this compound, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Molecular Mechanism
It’s plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other pyrrolidine compounds .
Metabolic Pathways
It’s plausible that it may interact with various enzymes or cofactors and affect metabolic flux or metabolite levels, similar to other pyrrolidine compounds .
Subcellular Localization
The subcellular localization of a protein is often tied to its function, so it’s important to determine where the compound resides .
Preparation Methods
The synthesis of 3-(Fluoromethyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with a fluoromethylating agent under controlled conditions. For instance, the reaction of pyrrolidine with fluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
3-(Fluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Fluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-(Fluoromethyl)pyrrolidine can be compared with other similar compounds, such as:
3-Methylpyrrolidine: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
3-Chloromethylpyrrolidine:
3-Bromomethylpyrrolidine: Similar to the chlorinated derivative but with a bromine atom, affecting its reactivity and use in synthesis.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
3-(fluoromethyl)pyrrolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHIVNSTDRLJBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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